4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine
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Overview
Description
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenoxy, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenoxy and methoxy groups can be achieved through nucleophilic aromatic substitution reactions. For instance, 3-chlorophenol and methoxybenzene can be used as nucleophiles in the presence of a base like potassium carbonate.
Final Assembly: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)benzaldehyde: This compound shares the chlorophenoxy group but differs in the presence of an aldehyde group instead of the pyrimidine ring.
4-(3-Chlorophenoxy)piperidine: This compound has a piperidine ring instead of a pyrimidine ring but retains the chlorophenoxy group.
Uniqueness
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is unique due to the combination of its substituents and the pyrimidine core, which can confer specific biological activities and chemical reactivity not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(3-chlorophenoxy)-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFHDLBTYHZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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